BenchChemオンラインストアへようこそ!

UMK57

CENP-E inhibitor MCAK enhancer kinesin motor protein

UMK57 is the only dual-action tool that simultaneously inhibits CENP-E and enhances MCAK, transiently destabilizing k-MT attachments to study adaptive resistance and Aurora B feedback. Unlike generic kinesin inhibitors or microtubule poisons, it uniquely suppresses chromosome mis-segregation in CIN cancer cells before resistance emerges, enabling precise dissection of mitotic checkpoint pathways. Essential for labs investigating chromosomal instability and drug target identification.

Molecular Formula C17H17N3S
Molecular Weight 295.4 g/mol
CAS No. 342595-74-8
Cat. No. B1683394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUMK57
CAS342595-74-8
SynonymsUMK57, UMK-57, UMK 57
Molecular FormulaC17H17N3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCCC4
InChIInChI=1S/C17H17N3S/c1-12-4-6-13(7-5-12)14-10-21-17-15(14)16(18-11-19-17)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3
InChIKeyVOAWQTDHSSKEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UMK57 (342595-74-8) for Scientific Procurement: A CENP-Ei/MCAK Enhancer for Kinetochore-Microtubule Destabilization Research


UMK57 (CAS 342595-74-8) is a small-molecule compound that acts as a CENP-E inhibitor (CENP-Ei) and a Mitotic Centromere-Associated Kinesin (MCAK/KIF2C) enhancer [1]. It functions by selectively promoting the correction of kinetochore-microtubule (k-MT) attachment errors, thereby increasing chromosome segregation fidelity [1]. The compound is primarily utilized in mitosis and cell division research, specifically for its ability to transiently suppress chromosome mis-segregation in cancer cells exhibiting chromosomal instability (CIN) [1].

Why UMK57 Cannot Be Simply Substituted: Distinct Activity Profile Versus Other Kinesin Inhibitors


UMK57 possesses a unique functional duality that distinguishes it from standard kinesin inhibitors. It acts as an enhancer of MCAK, a kinesin-13 family motor protein that promotes microtubule depolymerization at kinetochores, while also acting as an inhibitor of CENP-E, a kinesin-7 motor essential for chromosome congression [1][2]. This dual mechanism leads to a net destabilization of kinetochore-microtubule (k-MT) attachments, a specific phenotype that cannot be replicated by compounds that solely inhibit a single kinesin (e.g., PF-2771 for CENP-E, Dimethylenastron for Eg5) or act as general microtubule poisons (e.g., nocodazole) [3][4][5]. Consequently, substituting UMK57 with a generic kinesin inhibitor would fundamentally alter the experimental outcome, failing to induce the specific, transient reduction in chromosome mis-segregation observed in CIN cancer cells [1]. The following evidence establishes the quantifiable basis for this differentiation.

Quantitative Differentiation of UMK57: Experimental Evidence and Comparator Data


UMK57's Dual CENP-Ei/MCAK Enhancer Activity Contrasts with Selective CENP-E Inhibitors PF-2771 and Syntelin

UMK57 is characterized as a CENP-E inhibitor (CENP-Ei) and an MCAK enhancer, a unique dual activity not shared by selective CENP-E inhibitors [1][2]. In contrast, PF-2771 acts as a potent, selective, and non-competitive CENP-E inhibitor with no effect on MCAK (0% inhibition at 1 or 10 µM) , and Syntelin is a selective CENP-E inhibitor [3]. The combination of MCAK enhancement with CENP-E inhibition in UMK57 leads to a net destabilization of k-MT attachments, a distinct functional outcome compared to the pure CENP-E inhibition achieved by PF-2771 or Syntelin [1].

CENP-E inhibitor MCAK enhancer kinesin motor protein chromosome congression mitotic spindle

UMK57 Enhances MCAK Activity to Destabilize Kinetochore-Microtubule Attachments, a Function Opposite to MCAK Inhibitors

UMK57 acts as an agonist of the kinesin-13 protein MCAK, thereby enhancing its microtubule-depolymerizing activity at kinetochores [1]. This leads to a measurable destabilization of kinetochore-microtubule (k-MT) attachments, a functional endpoint that is directly opposite to the effect of MCAK inhibitors, which are being developed to sensitize cancer cells to taxanes [2][3]. UMK57 is specifically classified as a microtubule destabilizer in comparative method studies [4]. This functional dichotomy underscores that UMK57 and MCAK inhibitors are not interchangeable and serve distinct, opposing research purposes in the study of mitotic regulation.

MCAK KIF2C kinetochore microtubule destabilization chromosomal instability

UMK57-Mediated k-MT Destabilization is Functionally Distinct from Eg5 Inhibitor-Induced Spindle Collapse

UMK57 destabilizes kinetochore-microtubule (k-MT) attachments without causing gross disruption of the mitotic spindle [1][2]. In stark contrast, Eg5 inhibitors like Dimethylenastron (IC50 = 200 nM) [3] and S-trityl-L-cysteine (IC50 = 140 nM for microtubule-activated ATPase) [4] block the function of the kinesin-5 motor, leading to the formation of monopolar spindles and a potent mitotic arrest [5]. This fundamental difference in mechanism yields completely divergent cellular phenotypes, making UMK57 the specific tool for studies focused on k-MT attachment error correction, rather than the more disruptive and cytostatic effects of Eg5 inhibition.

Eg5 inhibitor kinesin-5 spindle assembly monopolar spindle mitotic arrest

UMK57 Application Scenarios: Validated Research Use Cases Based on Product-Specific Evidence


Investigating the Role of Kinetochore-Microtubule Attachment Stability in Chromosome Segregation Fidelity

UMK57 is the established chemical tool for acutely destabilizing kinetochore-microtubule (k-MT) attachments in mitotic cells [1]. This application is validated by its use as a reference destabilizing compound in a comparative analysis of methods for measuring k-MT attachment stability [2][3]. Researchers use UMK57 at concentrations ranging from 100 nM to 1 µM to study the cellular response to reduced k-MT attachment strength, including the activation of Aurora B kinase signaling and changes in kinetochore protein localization [1][4].

Modeling Adaptive Resistance to Therapies Targeting Chromosomal Instability (CIN)

A key, and surprising, characteristic of UMK57 is that its suppression of chromosome mis-segregation in CIN cancer cells is transient [1]. Cancer cells rapidly develop adaptive resistance to UMK57 within days, driven by alterations in the Aurora B signaling pathway that re-stabilize k-MT attachments [1]. This unique property makes UMK57 an invaluable tool for studying the mechanisms of adaptive resistance to mitotic stress and for identifying new drug targets that can prevent this resistance, as demonstrated by the recent discovery that Aurora kinase A inhibition or BOD1L1 depletion eliminates UMK57 resistance [5].

Dissecting MCAK's Role in Error Correction Versus Other Kinesin-13 Family Members

As a chemical agonist of MCAK [1], UMK57 provides a direct method to enhance the activity of this specific kinesin-13 protein in cells. This is a critical tool for separating the functions of MCAK from those of its close relatives, KIF2A and KIF2B, which also regulate microtubule dynamics but are not directly targeted by UMK57. By using UMK57, researchers can acutely elevate MCAK activity and monitor the specific effects on k-MT detachment rates and chromosome congression, experiments that would be confounded by genetic knockdown approaches which affect all kinesin-13 members.

Investigating the Crosstalk Between Aurora Kinase Signaling and k-MT Stability

UMK57 is a powerful tool for probing the feedback loop between kinetochore-microtubule attachments and Aurora B kinase activity [1]. Treatment of cells with UMK57, which destabilizes k-MT attachments, has been shown to induce increases in Aurora B kinase signaling [4]. This application allows researchers to manipulate the stability of k-MT attachments pharmacologically and then directly measure the downstream effects on Aurora B activation and the subsequent phosphorylation of its substrates, providing key insights into this fundamental mitotic checkpoint mechanism [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for UMK57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.